molecular formula C11H9BrN2O2 B4433506 N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide

N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B4433506
M. Wt: 281.10 g/mol
InChI Key: ACCWZDOPNPJDSQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-Methylisoxazole-3-Carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. This compound belongs to the isoxazole carboxamide class, which has been identified in scientific literature as a valuable scaffold for developing enzyme inhibitors. While specific biological data for this exact compound is limited, closely related analogs have demonstrated potent herbicidal activity by acting as inhibitors of D1 protease (CtpA), a critical enzyme for photosynthesis in plants . Other structural analogs featuring the isoxazole carboxamide core have been investigated for their potential to inhibit bacterial SecA ATPase, a promising target for novel antimicrobial agents . The presence of the bromophenyl group makes this compound a versatile intermediate for further chemical exploration, such as in Suzuki cross-coupling reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWZDOPNPJDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Bromophenyl 5 Methylisoxazole 3 Carboxamide and Analogues

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of the target molecule, N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide, reveals that the most logical disconnection is at the amide bond. This bond can be formed through the coupling of 5-methylisoxazole-3-carboxylic acid and 4-bromoaniline (B143363). This approach simplifies the synthesis into two main challenges: the preparation of the isoxazole (B147169) carboxylic acid precursor and the corresponding aniline (B41778) derivative.

Synthesis of 5-Methylisoxazole-3-carboxylic Acid Precursors

5-Methylisoxazole-3-carboxylic acid is a crucial building block for the synthesis of the target compound. One common method for its preparation involves a multi-step sequence starting from readily available materials. A typical synthesis is outlined below:

StepReactantsReagents and ConditionsProduct
1Ethyl acetoacetate, Triethyl orthoformateAcetic anhydride (B1165640), heat (e.g., 75-150°C)Ethyl ethoxymethyleneacetoacetate
2Ethyl ethoxymethyleneacetoacetateHydroxylamine sulfate, Sodium acetate (B1210297) or a salt of trifluoroacetic acid, low temperature (e.g., -20°C to 10°C)Ethyl 5-methylisoxazole-4-carboxylate
3Ethyl 5-methylisoxazole-4-carboxylateStrong acid (e.g., 60% aqueous H2SO4), heat5-Methylisoxazole-4-carboxylic acid

This table outlines a general synthetic route, and specific reaction conditions may vary.

This process is advantageous as it can minimize the formation of isomeric impurities. google.com The hydrolysis of the ester in the final step is a critical transformation to yield the desired carboxylic acid.

Preparation of 4-Bromophenylamine Derivatives

4-Bromoaniline, the other key intermediate, can be prepared through the bromination of aniline. However, direct bromination of aniline often leads to polysubstituted products due to the strong activating effect of the amino group. To achieve selective monobromination at the para position, the amino group is typically protected first, for example, by acetylation with acetic anhydride to form acetanilide. The less activating acetamido group then directs the bromination to the para position. The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, yielding 4-bromoaniline.

Amide Bond Formation Strategies

The formation of the amide bond between 5-methylisoxazole-3-carboxylic acid and 4-bromoaniline is the central step in the synthesis of this compound. Various coupling reagents and conditions can be employed to facilitate this transformation efficiently.

Conventional Coupling Reagents and Conditions (e.g., DCC/HOBT, EDC/DMAP, HBTU/HATU)

A widely used and effective method for the synthesis of N-aryl-isoxazole-carboxamides involves the use of carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic or stoichiometric amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) at room temperature.

The general procedure involves dissolving the 5-methylisoxazole-3-carboxylic acid in the solvent, followed by the addition of DMAP and EDC. nih.gov After a short period of activation, the 4-bromoaniline derivative is added to the mixture. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Coupling Reagent SystemGeneral ConditionsKey Features
EDC/DMAPDichloromethane (DCM), room temperatureEfficient for forming amide bonds with anilines; byproducts are generally water-soluble, facilitating purification. nih.gov
DCC/HOBtVarious aprotic solventsDicyclohexylcarbodiimide (DCC) is a potent coupling agent; 1-hydroxybenzotriazole (B26582) (HOBt) is often added to suppress side reactions and racemization. The dicyclohexylurea byproduct is poorly soluble, which can aid in its removal but may complicate purification.
HBTU/HATUAprotic polar solvents (e.g., DMF), base (e.g., DIPEA)Benzotriazole-based uronium salts like HBTU and HATU are highly efficient coupling reagents, often leading to high yields and short reaction times.

This table provides a summary of common coupling reagent systems used for amide bond formation.

One-Pot Synthetic Procedures

In a broader sense, a one-pot synthesis can refer to a sequence of reactions carried out in a single reaction vessel without the isolation of intermediates. A multi-step process for preparing a similar compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, has been described in a patent, which can be viewed as a form of one-pot procedure. google.com This process involves the sequential conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride using thionyl chloride, followed by the in-situ reaction with the corresponding aniline. google.com

A plausible one-pot procedure for the synthesis of this compound could therefore involve:

Activation of 5-methylisoxazole-3-carboxylic acid with a suitable reagent (e.g., thionyl chloride or a carbodiimide).

Direct addition of 4-bromoaniline to the reaction mixture containing the activated carboxylic acid derivative.

Functionalization and Derivatization Approaches

Further structural diversity can be introduced through the functionalization and derivatization of the this compound scaffold. These modifications can be targeted at either the isoxazole ring or the bromophenyl moiety.

The isoxazole ring, while generally stable, can undergo certain transformations. For instance, direct C-H functionalization of isoxazole rings has been reported, although this can be challenging due to the lability of the ring under certain conditions. nih.gov

More commonly, the bromophenyl ring serves as a handle for a variety of cross-coupling reactions. The bromine atom can be readily substituted using transition-metal-catalyzed reactions, such as:

Suzuki coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig amination: Reaction with amines to introduce new nitrogen-containing substituents.

Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These derivatization strategies allow for the synthesis of a wide array of analogues of this compound, which can be valuable for structure-activity relationship studies in drug discovery programs. nih.gov

Modification of the Isoxazole Ring System

The isoxazole ring serves as a versatile scaffold, and its modification is a primary strategy for creating structural diversity in analogues of this compound. The stability of the isoxazole ring allows for the manipulation of its substituents, yet it contains a weak nitrogen-oxygen bond that can be cleaved under specific conditions, making it a useful synthetic intermediate. researchgate.net

Key approaches to modifying the isoxazole core include:

1,3-Dipolar Cycloaddition: This is a major route for constructing the isoxazole ring itself. researchgate.net For instance, 3,5-disubstituted isoxazoles can be synthesized through a one-pot, copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes. nih.gov Another method involves the reaction of propargylic alcohols with N-protected hydroxylamines. nih.govresearchgate.net

Direct Functionalization: The isoxazole ring can be directly functionalized at the C-3, C-4, and C-5 positions. rsc.org This is often achieved through C-H activation or transition metal-catalyzed cross-coupling reactions, which is crucial as the ring can be unstable under basic conditions. rsc.org

Ring Transformation: While less common for simple modifications, ring transformations of isoxazoles can lead to entirely new heterocyclic systems. For example, heating 2-formyl azirines can afford isoxazoles. nih.gov

Substitution at C-4 and C-5: The synthesis of 4,5-diarylisoxazol-3-carboxylic acids has been reported, demonstrating that significant structural changes can be made to the isoxazole core before its coupling to the N-phenyl moiety. nih.gov Similarly, 3,4-diaryl isoxazoles have been synthesized, indicating the feasibility of introducing substituents at the C-4 position. nih.gov

These methodologies allow for the generation of a wide array of isoxazole cores that can then be converted into carboxamide analogues, enabling detailed exploration of structure-activity relationships. The choice of synthetic route often depends on the desired substitution pattern on the final isoxazole ring.

Substituent Variations on the N-Phenyl Moiety

Altering the electronic and steric properties of the N-phenyl ring is a common strategy to modulate the biological activity of this compound analogues. The synthesis of these analogues is typically achieved through a coupling reaction between an activated 5-methylisoxazole-3-carboxylic acid (such as the corresponding acid chloride or an in situ activated species) and a substituted aniline derivative. researchgate.netnih.gov

A variety of substituted anilines have been used to create analogues, leading to diverse functionalities on the phenyl ring. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and catalysts such as 4-Dimethylaminopyridine (DMAP) facilitates the formation of the amide bond. nih.gov

Below is a table summarizing examples of synthesized analogues with variations on the N-phenyl group, based on a similar 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) scaffold. nih.gov

Compound IDN-Phenyl SubstituentResulting Compound Name
2a 4-Chloro-2,5-dimethoxyN-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide
2b 3-(Trifluoromethyl)5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
2d 4-(Methylthio)5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide
2e 4-(Trifluoromethoxy)5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide

Data sourced from a study on related phenyl-isoxazole-carboxamide derivatives. nih.gov

Chemical Transformations of the Carboxamide Linkage

The carboxamide linkage is a critical structural feature, providing conformational rigidity and hydrogen bonding capabilities. However, its chemical transformation can lead to novel analogues with different physicochemical properties and metabolic stabilities.

Metabolic Cleavage: Research on related 5-methylisoxazole-3-carboxamide (B1215236) derivatives has shown that the amide bond can be a site of metabolic cleavage, in contrast to the isoxazole ring N-O bond cleavage seen in 5-methylisoxazole-4-carboxamide (B3392548) compounds like Leflunomide. nih.gov This highlights the potential for the carboxamide group to act as a pro-drug linker.

Conversion to Other Functional Groups: While direct transformation on the final this compound is not widely reported, general methodologies for amide modification are applicable. For instance, N-alkylated amides can be activated by N-tosylation, followed by nucleophilic substitution to yield a variety of other carbonyl compounds. researchgate.net This process can convert the amide into corresponding esters, carboxylic acids, or even ketones upon reaction with alkoxides, water, or organometallic reagents, respectively. researchgate.net

Synthesis of Bioisosteres: The amide bond can be replaced with bioisosteres—functional groups with similar steric and electronic properties—to improve metabolic stability or alter binding interactions. While specific examples for this compound are scarce in the reviewed literature, this remains a viable strategy in medicinal chemistry for analogue design.

These transformations offer routes to significantly alter the core structure beyond simple substituent changes, potentially leading to compounds with improved pharmacological profiles.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact and improve efficiency. nanobioletters.com

Key green chemistry approaches relevant to the synthesis of this compound and its precursors include:

Use of Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has been successfully used to prepare isoxazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. rsc.org For example, a solvent-free method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones has been developed using microwave irradiation. rsc.org

Ultrasound Radiation: An environmentally benign, catalyst-free procedure for synthesizing 3-alkyl-5-aryl isoxazoles has been reported using ultrasound radiation. nih.gov This method offers advantages such as mild reaction conditions, simple work-up procedures, and high yields. nih.gov

Solvent-Free and Green Solvent Systems: The use of hazardous organic solvents is a major concern in chemical synthesis. Research has focused on solvent-free reactions or the use of greener solvents like water. nanobioletters.com

Catalyst-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst, such as the ultrasound-mediated synthesis mentioned above, is a significant step towards a more sustainable process. nih.gov

Reactive Extrusion: For the final amidation step, techniques like reactive extrusion are being explored as a continuous and solvent-minimized alternative to traditional batch processing. This method has been applied to the synthesis of other active pharmaceutical ingredients involving amide bond formation. rsc.org

By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally friendly.

Structural Elucidation Methodologies of N 4 Bromophenyl 5 Methylisoxazole 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the methyl group on the isoxazole (B147169) ring, and the amide proton.

For instance, in the closely related analogue, N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide , the amide proton (NH) typically appears as a singlet at a downfield chemical shift, around δ 9.20 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the phenyl and substituted phenyl rings resonate in the region of δ 7.14-7.88 ppm, often exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. The methyl group attached to the isoxazole ring characteristically appears as a sharp singlet at approximately δ 2.67 ppm.

¹H NMR Spectral Data for a Representative Derivative: N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide

Functional GroupChemical Shift (δ, ppm)Multiplicity
Amide (NH)9.20Singlet
Aromatic (Ar-H)7.88Singlet
Aromatic (Ar-H)7.56-7.70Multiplet
Aromatic (Ar-H)7.14Singlet
Methyl (CH₃)2.67Singlet

Data presented for a closely related analogue.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its bonding and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound derivatives, techniques such as Electrospray Ionization (ESI-MS) are commonly employed.

The mass spectrum of a derivative like N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of the bromine and chlorine isotopes in related compounds would give rise to characteristic isotopic patterns in the mass spectrum, providing definitive evidence for their presence. For example, a compound containing one bromine atom will show two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can further corroborate the proposed structure, with fragments corresponding to the cleavage of the amide bond or the isoxazole ring being particularly informative.

ESI-MS Data for a Representative Derivative: N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide

IonCalculated m/zFound m/z
[M+H]⁺373.0894373.0955

Data presented for a closely related analogue.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp absorption that usually appears in the range of 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations also produce characteristic signals. The C=N stretching of the isoxazole ring is expected around 1580-1620 cm⁻¹, and the aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions. The presence of a C-Br bond would result in a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Characteristic IR Absorption Bands for Isoxazole Carboxamide Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide N-HStretch3300 - 3500
Amide C=OStretch (Amide I)1650 - 1680
Isoxazole C=NStretch1580 - 1620
Aromatic C=CStretch1450 - 1600
C-BrStretch< 800

Data represents typical ranges for this class of compounds.

X-ray Crystallography for Solid-State Structure Confirmation

For a derivative of this compound, a single crystal X-ray diffraction study would confirm the planarity of the isoxazole ring and the relative orientations of the phenyl and bromophenyl substituents. It would also reveal the conformation of the amide linkage and provide detailed information about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal.

In a related structure, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide , the crystal structure was determined to be monoclinic with a P2₁/c space group. Such data provides the absolute confirmation of the connectivity and stereochemistry of the molecule.

Crystallographic Data for a Representative Bromo-Substituted Carboximidamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.3571(8)
b (Å)13.4295(12)
c (Å)7.3036(5)
β (°)93.372(5)
Volume (ų)1895.3(2)

Data presented for a structurally related bromo-substituted compound.

Structure Activity Relationship Sar Studies of Isoxazole 3 Carboxamide Derivatives

Impact of the 4-Bromophenyl Substituent on Molecular Interactions

The N-phenyl ring is a critical component for the activity of many isoxazole (B147169) carboxamide derivatives, and the nature and position of its substituents significantly influence molecular interactions with biological targets. The presence of a bromine atom at the para-position (position 4) of the phenyl ring in N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide has several important implications for its binding capabilities.

One of the most significant contributions of the bromine atom is its ability to engage in halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron-rich atom like oxygen or nitrogen). nih.gov This occurs due to an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis. ump.edu.plnih.gov This allows the bromine to function as a highly directional hydrogen bond donor mimic, forming strong, specific interactions with electron-rich groups such as the carbonyl oxygen atoms of amino acid backbones in a protein's active site. researchgate.netacs.org The strength of this interaction is greater for bromine than for chlorine, providing a powerful tool for enhancing ligand-protein binding affinity and selectivity. acs.org

The table below summarizes the types of molecular interactions facilitated by the 4-bromophenyl group.

Interaction TypeDescriptionPotential Impact on Activity
Halogen Bonding A directional, non-covalent interaction between the electrophilic region (sigma-hole) of the bromine atom and a Lewis base (e.g., O, N) on a biological target. nih.govump.edu.plEnhances binding affinity and selectivity. nih.gov
Hydrophobic Interactions The bromophenyl group increases the molecule's lipophilicity, favoring interactions with nonpolar regions of a binding site.Improves membrane permeability and binding to hydrophobic pockets. researchgate.net
Van der Waals Forces General non-specific attractions between the substituent and the target protein.Contributes to the overall binding energy.
π-Stacking Potential interaction between the aromatic phenyl ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.netCan orient the molecule within the binding site and add to binding affinity.

Role of the 5-Methyl Group on Isoxazole Ring Activity

The isoxazole ring serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with a biological target. The substituent at the 5-position of this ring is pivotal, and the presence of a methyl group in this compound is a common feature in many biologically active isoxazole derivatives. researchgate.net

Additionally, the methyl group provides steric bulk. While small, this steric presence can be critical for achieving the correct geometrical conformation for binding. It can influence the orientation of the entire molecule within the active site, ensuring that other key interacting groups, like the carboxamide and the bromophenyl moiety, are properly aligned. acs.org In some cases, the methyl group may offer a metabolic advantage. An unsubstituted position (i.e., a hydrogen atom) on an aromatic ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. By "blocking" this position with a methyl group, the metabolic stability of the compound can be enhanced, leading to a longer duration of action.

Studies on various series of isoxazole-amides have consistently shown that small alkyl groups at the 5-position are favorable for a range of biological activities, including antifungal, herbicidal, and anticancer effects. nih.govresearchgate.net

Modulation of Biological Effects through Carboxamide Linkage Alterations

The carboxamide (-CONH-) linkage is a cornerstone of the this compound structure. It acts as a crucial linker between the isoxazole core and the phenyl ring. Its importance lies in its structural rigidity and its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These hydrogen bonding capabilities are often essential for anchoring the molecule to its biological target. acs.org

However, the amide bond can be susceptible to enzymatic hydrolysis in vivo, which can limit a drug's oral bioavailability and duration of action. drughunter.com Consequently, a common strategy in medicinal chemistry is the replacement of the amide linkage with a bioisostere —a different functional group that retains the key electronic and steric properties of the original group but offers improved metabolic stability or other physicochemical properties. drughunter.com

Alterations to this linkage can profoundly modulate biological effects. Replacing the carboxamide with bioisosteres that mimic its hydrogen bonding pattern and geometry can lead to compounds with retained or even improved activity and better pharmacokinetic profiles. For instance, in a series of cannabinoid receptor antagonists, the bioisosteric replacement of a pyrazole-carboxamide moiety with a 1,2,4-oxadiazole (B8745197) ring resulted in a novel class of potent compounds. rsc.org

The table below lists common bioisosteric replacements for the carboxamide linkage and their rationale.

BioisostereStructure ExampleRationale for Replacement
1,2,4-Oxadiazole Mimics the hydrogen bond acceptor pattern and geometry of the amide bond but is resistant to hydrolysis. rsc.org
1,2,3-Triazole Acts as a rigid, stable linker that can maintain key distances and angles. The nitrogen atoms can act as hydrogen bond acceptors. cambridgemedchemconsulting.com
Trifluoroethylamine The electronegative trifluoroethyl group mimics the carbonyl, while the amine can still act as a hydrogen bond donor. It offers enhanced metabolic stability. drughunter.com
Ester Replaces the N-H donor with an oxygen atom, which can only act as a hydrogen bond acceptor. This tests the importance of the N-H donor interaction. Often metabolically labile.

By systematically altering this linkage, researchers can probe the specific requirements of the target's binding site and optimize the molecule's drug-like properties.

Influence of Electron-Withdrawing and Electron-Donating Groups on Observed Activities

In many classes of enzyme inhibitors, the presence of strong electron-withdrawing groups on a phenyl ring is critical for potent activity. For example, in a study of inhibitors for the transcription factor FOXM1, derivatives with strong EWGs like cyano (-CN) or nitro (-NO₂) groups on the N-phenyl ring showed significant activity, while those with electron-donating groups like methyl (-CH₃) were inactive. nih.gov EWGs can enhance binding by making the amide N-H proton more acidic and thus a stronger hydrogen bond donor, or by favorably interacting with specific residues in an active site. The 4-bromo substituent on the title compound is itself a weakly deactivating (electron-withdrawing through induction) group.

Conversely, electron-donating groups can also be beneficial, depending on the target and the desired activity. In one study of isoxazole derivatives, the presence of EDGs was found to be crucial for antioxidant activity. nih.gov EDGs can increase the electron density on the aromatic ring and adjacent functional groups, which can be important for interactions with electron-deficient pockets in a target or for participating in redox reactions.

The following table provides examples of how different electronic groups can affect the activity of aryl-isoxazole derivatives.

Group TypeExample SubstituentsGeneral Effect on Phenyl RingReported Impact on Biological Activity
Strong EWG -NO₂, -CN, -CF₃Strongly decrease electron densityOften crucial for potent enzyme inhibition. nih.gov
Halogens (EWG) -F, -Cl, -BrDecrease electron density (inductive effect)Can enhance antimicrobial activity and participate in halogen bonding. nih.gov
Weak EDG -CH₃, -AlkylWeakly increase electron densityCan provide favorable hydrophobic interactions.
Strong EDG -OCH₃, -N(CH₃)₂Strongly increase electron densityCan be important for antioxidant activity. nih.gov

Conformational Preferences and Their Relation to Biological Activity

While the isoxazole and phenyl rings are themselves rigid and planar, the molecule as a whole is not necessarily flat. Crystal structure analysis of a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, shows that the phenyl and isoxazole rings are nearly coplanar, suggesting that this core scaffold prefers a planar arrangement. nih.govresearchgate.net However, the N-phenyl bond introduces a point of flexibility. In crystal structures of N-diaryl compounds, such as 4-bromo-N-(4-bromophenyl)aniline, a significant dihedral angle is often observed between the two aryl rings, resulting in a twisted or "propeller-like" conformation. researchgate.net

This defined three-dimensional shape is what allows the molecule to present its key interacting features—the halogen bond-donating bromine, the hydrogen-bonding carboxamide, and the hydrophobic methyl group—in the correct spatial orientation to bind effectively and selectively to its biological target. Any modification that drastically alters this preferred conformation, such as the introduction of a bulky substituent that forces a different twist angle, is likely to have a profound impact on biological activity. mdpi.com

Molecular Mechanisms and Target Engagement of Isoxazole Carboxamide Compounds

Investigation of Receptor Modulation (e.g., AMPA Receptor Modulation)

Isoxazole (B147169) carboxamide derivatives have been identified as intriguing modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for fast synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions, including chronic pain. nih.gov

Research into isoxazole-4-carboxamide derivatives has revealed their potent inhibitory effects on AMPA receptor activity. nih.gov Some of these compounds have been shown to significantly reduce AMPA receptor-mediated currents, with some derivatives causing an 8-fold inhibition. nih.gov Beyond simple antagonism, these compounds can also profoundly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. nih.gov This modulation of receptor kinetics, rather than complete blockage, presents a potential therapeutic advantage, as it may allow for the normalization of pathological overactivation while preserving physiological synaptic transmission. nih.gov While direct studies on N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide are not extensively detailed in the available literature, the established activity of the isoxazole carboxamide class suggests its potential as an AMPA receptor modulator.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, COX Inhibition, Alkaline Phosphatase Inhibition)

The isoxazole carboxamide core is a prevalent feature in various enzyme inhibitors, targeting a range of enzymes including kinases, cyclooxygenases (COX), and alkaline phosphatases.

COX Inhibition: Several isoxazole-containing compounds have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.netaalto.fi A study of various isoxazole-carboxamide derivatives demonstrated a range of activities against these enzymes. The inhibitory potential is influenced by the substitution patterns on the phenyl rings. For example, a compound with a 3,4-dimethoxy substitution on one phenyl ring and a chloro substitution on the other exhibited potent inhibition of both COX-1 and COX-2. nih.gov The following table summarizes the COX inhibition data for selected isoxazole-carboxamide derivatives from a representative study.

Compound IDSubstituentsCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 3,4-dimethoxy, Cl64134.63

Data from a study on isoxazole-carboxamide derivatives as COX inhibitors. nih.gov

Alkaline Phosphatase Inhibition: Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for therapeutic intervention. nih.govresearchgate.netresearchgate.net Heterocyclic compounds, including those with isoxazole-like structures, have been investigated as AP inhibitors. semanticscholar.org Kinetic studies of some inhibitors reveal non-competitive inhibition, suggesting they bind to a site distinct from the active site to modulate enzyme activity. nih.gov While direct inhibition of alkaline phosphatase by this compound has not been explicitly documented, the broader class of nitrogen-containing heterocycles shows promise in this area.

Protein-Protein Interaction Modulation (e.g., GATA4/NKX2-5 Transcriptional Synergy)

A significant area of research for isoxazole carboxamides is their ability to modulate protein-protein interactions, a key strategy for targeting previously "undruggable" intracellular targets. A notable example is the inhibition of the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5. acs.orgnih.govresearchgate.nethelsinki.fiacs.org This interaction is crucial for cardiogenesis and is implicated in pathological cardiac hypertrophy. acs.orgnih.gov

A compound structurally related to the subject of this article, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, was identified as a potent inhibitor of the GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 μM. acs.org This lead compound was discovered through fragment-based screening and reporter gene assays. acs.org Further studies have shown that these small molecule inhibitors can reduce the expression of cardiac genes induced by hypertrophic agonists and mechanical stretch. nih.gov Mechanistically, it has been demonstrated that the immobilized hit compound directly binds to the GATA4 protein. helsinki.fi This suggests that the isoxazole carboxamide scaffold can physically disrupt the interaction between these two critical transcription factors.

Cellular Pathway Interventions (e.g., Neuroinflammation Pathways)

The modulation of specific molecular targets by this compound and its analogs can lead to interventions in broader cellular pathways. The potential for this compound to modulate AMPA receptors suggests a possible role in pathways related to neuroinflammation. AMPA receptor activity is linked to nociceptive transmission and inflammatory pain. nih.gov By inhibiting AMPA receptor overactivation, isoxazole carboxamide derivatives could potentially mitigate downstream signaling cascades that contribute to neuroinflammatory processes.

Furthermore, the inhibition of the GATA4-NKX2-5 interaction by related compounds has been shown to have beneficial effects in in vivo models of myocardial infarction and hypertension. nih.gov This indicates an intervention in the cellular pathways of cardiac remodeling and hypertrophic signaling. nih.gov The small molecule inhibitor was found to improve cardiac function and attenuate structural changes in the heart following injury. nih.gov

Molecular Binding Site Characterization

Molecular docking studies have been employed to understand the binding modes of isoxazole carboxamide derivatives to their respective targets.

In the context of COX inhibition, docking studies suggest that substitutions on the phenyl rings of the isoxazole-carboxamide scaffold influence how the molecule fits into the active site of COX-1 and COX-2. nih.gov For instance, certain substitutions can orient the 5-methyl-isoxazole ring towards a secondary binding pocket within the COX-2 enzyme, contributing to selective inhibition. nih.gov

For the GATA4-NKX2-5 interaction, while the precise binding site of the inhibitory isoxazole carboxamides on GATA4 is still under detailed investigation, affinity chromatography has confirmed direct binding. helsinki.fi Molecular modeling and pharmacophore searches have been instrumental in identifying the key structural features necessary for inhibitory activity, such as a relatively rigid linker between aromatic rings and a hydrogen acceptor feature near the five-membered ring. acs.org These computational approaches, combined with experimental data, are crucial for elucidating the specific amino acid residues involved in the binding interaction and for the rational design of more potent and selective inhibitors.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For isoxazole (B147169) carboxamide derivatives, these simulations have been crucial in identifying key binding interactions and potential therapeutic targets.

Studies on structurally similar isoxazole-carboxamide derivatives have explored their interactions with various enzymes and proteins. For instance, a series of phenyl-isoxazole-carboxamide compounds were evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking of these compounds into the active sites of COX-1 and COX-2 revealed the specific amino acid residues involved in binding. Similarly, docking studies have been performed to understand the antibacterial and antifungal potential of these derivatives by simulating their interactions with targets like P. aeruginosa elastase B and K. pneumoniae carbapenemase (KPC-2). nih.gov

In the context of anticancer research, analogs such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines have been docked against the tubulin–combretastatin A-4 binding site. mdpi.com These studies found that hydrogen bonds and halogen bonds were the primary electrostatic interactions, with binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com The bromophenyl moiety often plays a crucial role in forming these favorable interactions within the binding pocket.

Table 1: Molecular Docking of Isoxazole Carboxamide Analogs with Biological Targets

Target ProteinCompound SeriesObserved InteractionsKey FindingsReference
COX-1 and COX-2Phenyl-isoxazole-carboxamidesInteractions within the enzyme active siteIdentified potent and selective inhibitors for COX-2, crucial for anti-inflammatory drug design. nih.gov
Tubulin (Combretastatin A-4 site)5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesHydrogen bonds, Halogen bondsDemonstrated significant binding affinities, suggesting potential as anticancer agents that disrupt microtubule formation. mdpi.com
Hypoxia-inducible factor-2α (HIF-2α)3-aryl-5-methyl-isoxazole-4-carboxamide derivativesAllosteric bindingIdentified novel agonists that enhance HIF-2 dimerization, with potential for treating renal anemia. nih.gov
EGFR Kinase5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivativesBinding within the kinase domainSeveral designed compounds showed higher docking scores than the standard drug erlotinib, indicating strong potential as EGFR inhibitors. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized molecules.

For classes of compounds similar to N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide, QSAR models have been successfully developed. For example, in a study of novel benzenesulfonamides with antitumor activity, 2D and 3D QSAR models were created using molecular descriptors. nih.gov These models, built with techniques like stepwise multiple linear regression (MLR), demonstrated statistical significance and predictive power for cytotoxicity against various cancer cell lines, including HCT-116, MCF-7, and HeLa. nih.gov

Another study on 4-phenoxypyridine derivatives as antitumor agents utilized Principal Component Analysis (PCA) and MLR to build a robust QSAR model. imist.ma The model's quality was validated by its high determination coefficient (R² = 0.77), cross-validation coefficient (Q² = 0.62), and external validation (R²_ext = 0.90), indicating its reliability in predicting antitumor activity. imist.ma Such studies underscore the utility of QSAR in optimizing the structure of carboxamide-containing compounds to enhance their therapeutic efficacy.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of a ligand-protein complex over time. This method is often used to validate the stability of binding poses obtained from molecular docking.

For isoxazole-containing compounds, MD simulations have been employed to study the dynamic behavior of the ligand within the target's binding site. nih.govnih.gov In studies of novel antidiabetic agents, MD simulations were performed on the most active compounds to confirm their stable interaction with target enzymes like α-glucosidase and α-amylase. nih.gov Analysis of the Root Mean Square Deviation (RMSD) of the ligand-protein complex throughout the simulation helps to confirm that the ligand remains stably bound in its initial docked conformation. nih.gov

Similarly, MD simulations of HIF-2α agonists based on the 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold revealed their mechanism of action by showing how they allosterically enhance the dimerization of the HIF-2 protein complex. nih.gov These simulations are critical for understanding the dynamic nature of molecular interactions that are not apparent from static docking poses.

Table 2: Applications of Molecular Dynamics Simulations

Compound/SystemSimulation GoalKey Parameter AnalyzedOutcomeReference
Isoxazole-carboxamide derivatives with COX enzymesStudy the change in dynamicity of the protein backbone and ligand after binding.Conformational changesProvided a deeper understanding of the binding stability and interactions over time. nih.gov
3-aryl-5-methyl-isoxazole-4-carboxamide derivatives with HIF-2αElucidate the mechanism of action.Protein dimerizationRevealed that the compounds allosterically enhance HIF-2 dimerization. nih.gov
Nitrobenzamide derivatives with α-glucosidaseValidate the stability of the ligand-protein complex.Root Mean Square Deviation (RMSD)Confirmed that the most active compound remained stable in the binding site of the target protein. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, electronic properties, and spectroscopic characteristics.

In the study of related isoxazolidine derivatives, DFT has been applied to understand their electronic nature. An investigation of the electron localization function (ELF) helped to unveil the zwitterionic character of α-aryl-N-methyl nitrones, which are precursors in the synthesis. researchgate.net Furthermore, Conceptual DFT (CDFT) indices were used to predict the global electronic flux during cycloaddition reactions, providing insight into the reactivity and regioselectivity of the process. researchgate.net While specific DFT studies on the reaction mechanism of this compound are not widely reported, these applications on similar heterocyclic systems demonstrate the power of DFT in elucidating fundamental chemical properties that govern their synthesis and reactivity.

In Silico Prediction of Molecular Interactions

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, including their pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness.

For various series of isoxazole carboxamide analogs and other related heterocyclic compounds, in silico ADMET prediction is a standard step in the early stages of drug discovery. nih.govmdpi.com These predictions help to filter out compounds with potentially unfavorable properties before they are synthesized, saving time and resources. Commonly, these predictions involve assessing compliance with guidelines such as Lipinski's rule of five, which helps to evaluate the drug-likeness and potential oral bioavailability of a compound. mdpi.comijpsjournal.comnih.gov Studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that all the synthesized compounds followed Lipinski's rule of five. mdpi.com Similarly, ADMET screening of thiazole conjugates linked to a bromophenyl moiety indicated that most compounds met the criteria for orally active drugs. nih.gov These predictive studies are essential for identifying candidates with a higher probability of success in later stages of clinical development.

Pre Clinical Biological Evaluation of N 4 Bromophenyl 5 Methylisoxazole 3 Carboxamide and Analogues

In Vivo Studies in Relevant Animal Models (Focused on Mechanistic Insights)

While in vivo data for N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide itself is not extensively published, studies on closely related analogues in animal models provide valuable mechanistic insights into the potential biological activities of this class of compounds.

In models of inflammation, such as the carrageenan-induced paw edema test in rats, isoxazole (B147169) derivatives have demonstrated significant anti-inflammatory effects. nih.gov These in vivo findings support the in vitro data suggesting that the mechanism of action involves the inhibition of inflammatory mediators. nih.gov

For neurological applications, an isoxazole-carboxamide prodrug was shown to be absorbed intact after oral administration in rats, where it was metabolized to its active anti-inflammatory agent. nih.gov This demonstrates that the isoxazole carboxamide structure can be suitable for oral bioavailability and systemic distribution, which is crucial for reaching therapeutic targets within the body.

The collective preclinical data from these in vitro and in vivo studies on various analogues underscores the therapeutic potential of the this compound scaffold across several disease areas, particularly in the development of novel antitubercular and anti-inflammatory agents.

Future Research Directions and Research Avenues for Isoxazole Carboxamides

Design and Synthesis of Novel Scaffolds with Enhanced Selectivity

A primary objective in medicinal chemistry is the design of compounds that exhibit high affinity and selectivity for their intended biological target, thereby minimizing off-target effects. For isoxazole (B147169) carboxamides, future efforts will concentrate on synthetic innovations and detailed structure-activity relationship (SAR) studies to achieve this goal.

Synthetic Innovation: The development of more efficient and versatile synthetic methodologies is crucial. Green chemistry approaches, such as microwave-assisted synthesis and one-pot procedures, are being explored to accelerate the generation of diverse compound libraries. nih.govtandfonline.com These methods allow for the rapid synthesis of novel analogues of N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide by modifying the phenyl ring, the isoxazole core, or the amide linker. Future strategies will likely involve creating hybrid molecules that combine the isoxazole carboxamide core with other pharmacologically active motifs to generate bifunctional or multi-target agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: A deep understanding of SAR is fundamental to rational drug design. Studies have shown that the nature and position of substituents on the phenyl ring and the isoxazole core significantly influence biological activity and selectivity. rsc.org For instance, the presence of electron-withdrawing groups, such as halogens (like the bromo group in the title compound) or trifluoromethyl groups, has been shown to enhance the anticancer and antimicrobial activity of certain isoxazole derivatives. rsc.org Future research will involve systematic modifications of the scaffold to probe interactions with target proteins. This includes altering the substitution pattern on the aromatic ring to enhance binding affinity and exploring different heterocyclic rings as bioisosteric replacements for the phenyl group to improve pharmacokinetic properties. rsc.org

Exploration of New Biological Targets and Mechanisms

While isoxazole carboxamides are known for their anti-inflammatory and anticancer properties, the full extent of their biological activities is still being uncovered. A significant future research avenue is the identification of novel biological targets and the elucidation of their mechanisms of action.

Expanding Therapeutic Areas: Research is expanding beyond cancer and inflammation into other disease areas. For example, isoxazole carboxamide derivatives are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. cityu.edu.hkresearchgate.net Studies have shown that certain derivatives can modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are implicated in excitotoxicity and neuronal damage. cityu.edu.hk

Novel Enzyme and Receptor Targets: The isoxazole carboxamide scaffold has shown inhibitory activity against a range of enzymes. Identifying new, high-value targets is a key goal. Recent studies have demonstrated that derivatives can inhibit enzymes such as:

Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway. nih.gov

Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids, with implications for pain and inflammation. tandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical kinase in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net

Carbonic Anhydrase: Enzymes involved in various physiological processes, including pH regulation and fluid balance. nih.gov

The table below summarizes the inhibitory activities of selected isoxazole carboxamide derivatives against various enzyme targets, illustrating the scaffold's potential.

Compound IDTarget EnzymeIC₅₀ ValueReference
Derivative A13 COX-164 nM nih.gov
COX-213 nM nih.gov
Derivative 3c VEGFR2 (screening)%GI = 70.79-92.21 researchgate.net
Derivative 8 VEGFR2IC₅₀ = 25.7 nM researchgate.net
Derivative 39 FAAHIC₅₀ = 0.088 µM tandfonline.com
Derivative AC2 Carbonic AnhydraseIC₅₀ = 112.3 µM nih.gov

Application of Advanced Computational Techniques in Drug Discovery Research

The integration of computational chemistry and molecular modeling has become indispensable in modern drug discovery. These techniques offer powerful tools for predicting the properties of new molecules, understanding their interactions with biological targets, and prioritizing synthetic efforts.

Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries allows for the rapid identification of potential hits. medchemexpress.com For isoxazole carboxamides, molecular docking studies are routinely used to predict the binding modes of novel derivatives within the active sites of target proteins like COX enzymes and various kinases. nih.govnih.govresearchgate.net These simulations help rationalize observed SAR and guide the design of new compounds with improved binding affinities. For example, docking studies have revealed how specific substitutions on the phenyl and isoxazole rings can lead to more favorable interactions with key amino acid residues in the target's binding pocket. nih.gov

ADME-T Prediction and Molecular Dynamics: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is now a standard part of the early drug discovery process. tandfonline.comcityu.edu.hk Tools like the QikProp module and SwissADME are used to assess the drug-likeness of newly designed isoxazole carboxamides, helping to flag potential liabilities before synthesis. nih.govbiorxiv.org Furthermore, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, assessing the stability of binding interactions over time and revealing conformational changes that may be crucial for biological activity. nih.govnih.gov

Development of Research Probes for Biological Systems

Beyond their direct therapeutic potential, small molecules like this compound can be developed into chemical probes—valuable tools for studying biological systems and validating drug targets. nih.gov

Photoaffinity Labeling: A promising future direction is the use of the isoxazole ring itself as a "native" photo-cross-linker. researchgate.netbiorxiv.orgnih.gov Upon irradiation with UV light, the isoxazole moiety can form a covalent bond with its target protein. biorxiv.org This photoaffinity labeling technique allows for the definitive identification of direct binding partners in complex biological mixtures, helping to deconvolve the mechanism of action and identify off-targets. nih.gov By incorporating a bio-orthogonal handle (like an alkyne or azide) elsewhere on the molecule, the cross-linked proteins can be enriched and identified using mass spectrometry-based proteomics.

Fluorescent and Biotinylated Probes: To visualize the subcellular localization of their targets or to facilitate pull-down experiments, isoxazole carboxamides can be derivatized with reporter tags.

Fluorescent Probes: Attaching a fluorescent dye (a fluorophore) to the isoxazole carboxamide scaffold would allow for the imaging of its distribution in living cells using fluorescence microscopy. nih.govnih.gov This can provide insights into which cellular compartments the drug localizes to and where it interacts with its target.

Biotinylated Probes: Biotinylation, the process of attaching a biotin (B1667282) molecule, is another powerful strategy for target identification. medchemexpress.combiosynth.com A biotinylated isoxazole carboxamide can be incubated with cell lysates, and the resulting drug-protein complexes can be captured using streptavidin-coated beads, a technique known as affinity purification. biorxiv.org

The development of such probes from the isoxazole carboxamide scaffold will be instrumental in advancing our understanding of their biological roles and accelerating the drug discovery process. tandfonline.comrsc.org

Q & A

Q. What are the optimal synthetic pathways for N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide, and what reaction conditions critically influence yield?

  • Methodological Answer: Synthesis typically involves cyclocondensation to form the isoxazole core, followed by bromination at the para position using N-bromosuccinimide (NBS) under radical initiation. The carboxamide group is introduced via coupling reactions (e.g., EDCI/HOBt in DMF). Ultrasound-assisted methods can enhance reaction efficiency, improving yields by up to 30% compared to conventional heating. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C), and exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are pivotal for structural characterization?

  • Methodological Answer:
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.4–7.6 ppm) and carboxamide carbonyl (δ ~165 ppm).
  • IR Spectroscopy : Identifies C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., C-H···O and N-H···π bonds) critical for crystal packing, as seen in analogous bromophenyl compounds .
  • Mass Spectrometry : Confirms molecular weight via ESI-MS ([M+H]+ expected at ~295 m/z).

Q. What in vitro models are recommended for initial evaluation of biological activity?

  • Methodological Answer:
  • NCI-60 Cell Line Panel : Broad cytotoxicity profiling.
  • Clonogenic Assays : Assess long-term efficacy in target-positive lines (e.g., MDA-MB-231 for breast cancer).
  • 3D Spheroid Models : Evaluate tissue penetration and hypoxia response.
    Follow with mechanistic assays: cell cycle analysis (PI staining) and apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values across cell-based assays?

  • Methodological Answer: Standardize variables:
  • Serum Concentration : Compare 10% FBS vs. serum-free conditions.
  • Incubation Time : 48–72 hr for equilibrium.
  • Reference Compounds : Use staurosporine or doxorubicin for normalization.
    Pharmacokinetic profiling (e.g., microsomal stability assays) clarifies metabolite interference. Orthogonal assays (e.g., Western blotting for target modulation) validate mechanisms .

Q. What strategies address the compound’s metabolic liabilities predicted via in silico models?

  • Methodological Answer:
  • MetaSite Software : Predicts oxidation hotspots (e.g., benzylic positions).
  • Human Liver Microsome (HLM) Assays : Quantify metabolic stability (t1/2).
  • UGT Inhibition Assays : Identify glucuronidation risks using recombinant enzymes.
    Structural modifications (e.g., deuteration at labile sites) mitigate rapid clearance .

Q. How does the 4-bromophenyl substituent influence electronic properties and target binding?

  • Methodological Answer: The electron-withdrawing bromine enhances carboxamide electrophilicity, strengthening hydrogen bonds in kinase ATP pockets. Comparative studies with 4-Cl and 4-Me analogs show a 5-fold potency increase in CDK2 inhibition, validated by isothermal titration calorimetry (ITC) ΔΔG calculations. Molecular docking (AutoDock) identifies steric complementarity in hydrophobic subpockets .

Q. What experimental approaches deconvolute molecular targets in phenotypic screens?

  • Methodological Answer:
  • Affinity Proteomics : Biotinylated analogs for pull-down assays coupled with LC-MS/MS.
  • CRISPR-Cas9 Knockout Screening : Prioritize essential targets in resistant cell lines.
  • Surface Plasmon Resonance (SPR) : Validate binding kinetics (KD < 1 μM ideal).
    For example, isoxazole derivatives targeting PI3K require orthogonal validation via Western blotting for phospho-AKT suppression .

Q. How can structure-activity relationship (SAR) studies optimize solubility without compromising potency?

  • Methodological Answer:
  • Polar Substituents : Introduce -OH or -NH2 at the 5-methyl position via parallel synthesis.
  • LogP Reduction : Measure via shake-flask method; target logP < 3.
  • Nanoformulation : Use liposomal encapsulation to enhance aqueous solubility.
    Retain bromophenyl for target affinity, as shown in SAR maps of analog libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.